Lomustin

Übersicht

Beschreibung

Lomustin ist ein Alkylierungsmittel, das hauptsächlich in der Chemotherapie eingesetzt wird. Es gehört zur Familie der Nitrosoureas und ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, wodurch es besonders effektiv bei der Behandlung von Hirntumoren ist. This compound wird auch zur Behandlung des Hodgkin-Lymphoms und anderer Krebsarten eingesetzt .

Wirkmechanismus

Target of Action

Lomustine primarily targets the DNA and RNA within cancer cells . DNA plays a crucial role in the growth and replication of cancer cells .

Mode of Action

Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites . These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity .

Biochemical Pathways

Lomustine interferes with the function of DNA and RNA . It is cell cycle–phase nonspecific . As with other nitrosoureas, it may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins .

Pharmacokinetics

Lomustine is rapidly absorbed following oral administration, with peak plasma concentration usually attained within 1–6 hours . Following oral administration of radioactive Lomustine at doses ranging from 30 mg/m2 to 100 mg/m2, about half of the radioactivity given was excreted in the urine in the form of degradation products within 24 hours . The serum half-life of the metabolites ranges from 16 hours to 2 days .

Result of Action

Lomustine acts by slowing down the process of cancer cell multiplication. It kills cancer cells by damaging the DNA (the genetic material inside the cells) and stops them from dividing . This leads to the death of the cancer cells .

Action Environment

Lomustine is a highly lipid-soluble drug, thus it crosses the blood–brain barrier . This property makes it ideal for treating brain tumors, which is its primary use . The haematological toxicity of lomustine may be cumulative, leading to successively lower white cell and platelet counts with successive doses of the drug .

Wissenschaftliche Forschungsanwendungen

Lomustin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und DNA-Reparaturwege.

Medizin: Wird in der Chemotherapie zur Behandlung von Hirntumoren, Hodgkin-Lymphomen und anderen Krebsarten eingesetzt

Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und Arzneimittel-Abgabesysteme eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es DNA und RNA alkyliert, was zur Bildung von Quervernetzungen und DNA-Addukten führt. Diese Modifikationen beeinträchtigen die DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt. This compound ist stark lipophil, wodurch es die Blut-Hirn-Schranke überwinden und Hirntumoren effektiv angreifen kann . Die primären molekularen Ziele sind die O6-Position von Guaninbasen in der DNA .

Biochemische Analyse

Biochemical Properties

Lomustine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Lomustine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Lomustine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Lomustine change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lomustine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Lomustine is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Lomustine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Lomustine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Lomustin wird durch eine Reihe von chemischen Reaktionen synthetisiert. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorethylisocyanat mit Cyclohexylamin zur Bildung eines Harnstoffderivats. Dieses Zwischenprodukt wird dann mit t-Butylnitrit behandelt, um this compound zu erzeugen . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wobei kontinuierliche Durchflussreaktoren verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet oft die kontinuierliche Durchflusssynthese, die eine bessere Kontrolle über die Reaktionsbedingungen und Skalierbarkeit ermöglicht. Diese Methode verwendet kostengünstige Ausgangsmaterialien und erreicht eine hohe Effizienz durch eine lineare Sequenz chemischer Reaktionen, die in Durchflussreaktoren durchgeführt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lomustin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Alkylierung: This compound und seine Metaboliten alkylieren DNA und RNA, was zu Zytotoxizität führt.

Hydrolyse: In vivo wird this compound hydrolysiert, um reaktive Metaboliten zu bilden.

Häufige Reagenzien und Bedingungen

Alkylierung: Benötigt this compound oder seine Metaboliten und DNA/RNA als Substrate.

Hydrolyse: Ereignet sich unter physiologischen Bedingungen im Körper.

Nitrosation: Beinhaltet t-Butylnitrit und Amine unter kontrollierten Bedingungen.

Hauptprodukte

Alkylierung: Führt zur Bildung von DNA-Addukten und Quervernetzungen.

Hydrolyse: Produziert reaktive Metaboliten, die weiter mit zellulären Komponenten interagieren.

Nitrosation: Ergibt die Bildung von this compound aus seinen Vorläufern.

Vergleich Mit ähnlichen Verbindungen

Lomustin ist eng verwandt mit anderen Nitrosourea-Verbindungen wie Semustin und Streptozotocin . Im Vergleich zu diesen Verbindungen hat this compound eine höhere Lipophilie, was seine Fähigkeit erhöht, die Blut-Hirn-Schranke zu überwinden. Dies macht es besonders effektiv für die Behandlung von Hirntumoren . Weitere ähnliche Verbindungen umfassen:

Semustin: Ein weiteres Nitrosourea, das in der Chemotherapie eingesetzt wird.

Streptozotocin: Wird hauptsächlich zur Behandlung von Bauchspeicheldrüsenkrebs eingesetzt.

Cyclophosphamid: Ein Alkylierungsmittel, das in verschiedenen Chemotherapie-Regimen eingesetzt wird.

Die einzigartigen Eigenschaften von this compound, wie seine hohe Lipophilie und seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, unterscheiden es von anderen ähnlichen Verbindungen und machen es zu einem wertvollen Werkzeug in der Krebsbehandlung.

Eigenschaften

IUPAC Name |

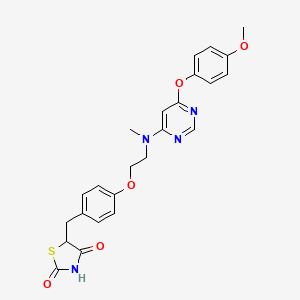

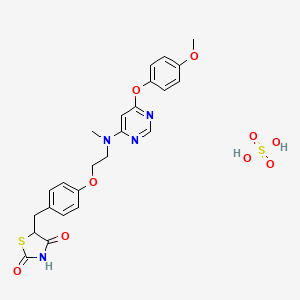

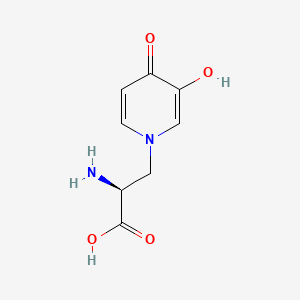

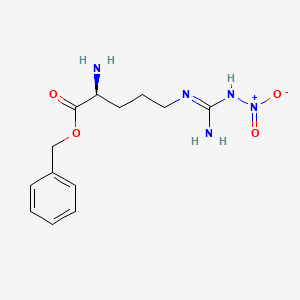

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023222 | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lomustine is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As lomustine is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins., Although lomustine is believed to act by alkylation, the mechanism of action has not been completely elucidated, and other effects as carbamoylation and modification of cellular proteins may be involved. The overall result is thought to be the inhibition of both DNA and RNA synthesis. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Yellow powder | |

CAS No. |

13010-47-4 | |

| Record name | Lomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomustine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88-90 °C, 90 °C, 88 - 90 °C | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lomustine?

A1: Lomustine is a bifunctional alkylating agent. [] It exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine and the O6 position of guanine. [] This alkylation leads to DNA crosslinking, inhibiting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. []

Q2: How does Lomustine's carbamylation activity contribute to its side effects?

A2: Lomustine also exhibits carbamylating activity, which is believed to be responsible for some of its side effects, such as hepatotoxicity. [] This occurs through the carbamylation of proteins and other cellular components, leading to cellular dysfunction. []

Q3: Does MGMT status influence Lomustine's efficacy?

A3: Yes, the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can remove alkyl groups from the O6 position of guanine, conferring resistance to Lomustine. [] Studies have shown a correlation between low MGMT activity and increased sensitivity to Lomustine in canine cell lines. []

Q4: What is the molecular formula and weight of Lomustine?

A4: The molecular formula of Lomustine is C9H16ClN3O2, and its molecular weight is 233.7 g/mol.

Q5: Are there any spectroscopic data available for Lomustine?

A5: While specific spectroscopic data aren't detailed in the provided papers, various analytical techniques are employed for its characterization. Researchers utilize High-Performance Liquid Chromatography (HPLC) methods to determine Lomustine content in different formulations like capsules and liposomes. [, , ]

Q6: What in vitro models have been used to investigate Lomustine's efficacy?

A6: Several studies utilize various cancer cell lines to assess Lomustine's efficacy in vitro. This includes human glioblastoma cell lines like U87-MG, DB029, and MHBT161, as well as canine lymphoma cell lines and primary medulloblastoma cell cultures. [, , ] These studies utilize methods like WST-1 assays, flow cytometry, and western blotting to evaluate cell viability, apoptosis induction, and cell cycle arrest. [, , ]

Q7: What in vivo models have been used to investigate Lomustine's efficacy?

A7: Lomustine's efficacy has been investigated in various animal models. Rodent models, including syngeneic orthotopic glioma models in rats (F98) and mice (Tu-2449), have been used to evaluate the chemotherapeutic and immunotherapeutic effects of Lomustine alone and in combination with other agents. [] Canine models, particularly dogs with naturally occurring lymphoma and histiocytic sarcoma, have also been instrumental in understanding Lomustine's efficacy and potential as a treatment option. [, , , ]

Q8: What do clinical trials reveal about Lomustine's efficacy in treating glioblastoma?

A8: Clinical trials have provided valuable insights into Lomustine's efficacy in glioblastoma. The EORTC 26101 trial, a phase III trial, investigated Lomustine's efficacy in combination with Bevacizumab in patients with progressive glioblastoma. [, ] While the combination therapy did not demonstrate a significant overall survival benefit compared to Lomustine alone, it did show significant improvement in progression-free survival. [, ]

Q9: Are there known mechanisms of resistance to Lomustine?

A9: Yes, MGMT promoter methylation status plays a significant role in Lomustine resistance. [, ] Tumors with methylated MGMT promoters tend to respond better to Lomustine compared to those with unmethylated promoters, highlighting the role of MGMT in repairing Lomustine-induced DNA damage. [, ]

Q10: How does prior exposure to Bevacizumab affect Lomustine's efficacy?

A10: Research suggests that Lomustine's efficacy might be limited in patients who have previously received and progressed on Bevacizumab. [, ] This could be due to Bevacizumab-induced changes in tumor biology, such as increased invasiveness or the development of a more mesenchymal phenotype, making the tumor less susceptible to Lomustine's cytotoxic effects. []

Q11: What drug delivery systems have been explored for Lomustine?

A11: Researchers have explored Lomustine encapsulation within nanoparticles for targeted drug delivery. One study investigated Lomustine-loaded superparamagnetic iron oxide nanoparticles conjugated with folic acid (LN-FA-PG-SPIONs) for potential application in glioblastoma treatment. [] Another study explored the use of Lomustine-loaded PLGA nanoparticles prepared by the interfacial deposition method. [] These strategies aim to improve Lomustine's delivery to tumor cells, enhancing its therapeutic efficacy. [, ]

Q12: Are there any identified biomarkers for predicting Lomustine efficacy?

A12: MGMT promoter methylation status is a well-established predictive biomarker for Lomustine response. [, ] Patients with methylated MGMT promoters tend to have better treatment outcomes with Lomustine. [, ]

Q13: Beyond MGMT, are there other potential biomarkers under investigation?

A13: While MGMT is a key biomarker, research is exploring other potential indicators. One study suggests a correlation between the expression of specific proteins like cadherin-associated protein beta 1 (CTNNB1) and Aurora kinase A (STK15), as well as neurotrophic tyrosine kinase receptor type 3 (TRKC) mRNA levels, with the degree of apoptosis induced by Lomustine in medulloblastoma cells. [] This highlights the ongoing exploration for more comprehensive biomarkers to predict Lomustine response. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

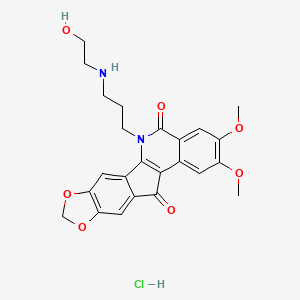

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

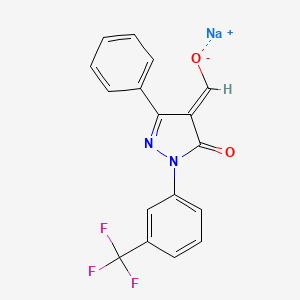

![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)